Enhanced Lipophilicity Relative to Unsubstituted Analog Improves Membrane Permeability Potential
The 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine compound exhibits a calculated partition coefficient (cLogP/XLogP3-AA) of 0.85, which is substantially higher than the XLogP3-AA of -0.8 for the closest unsubstituted analog, 2-(1,2,4-oxadiazol-3-yl)morpholine [1]. This quantifiable difference directly impacts the compound's predicted ability to cross biological membranes and interact with hydrophobic protein domains, a critical factor in early-stage drug discovery for CNS or intracellular targets .
| Evidence Dimension | Lipophilicity (cLogP / XLogP3-AA) |
|---|---|
| Target Compound Data | 0.85 |
| Comparator Or Baseline | 2-(1,2,4-oxadiazol-3-yl)morpholine: -0.8 |
| Quantified Difference | Delta = 1.65 log units |
| Conditions | In silico prediction; XLogP3 model |
Why This Matters
A higher cLogP value indicates improved passive membrane permeability, making this compound a more suitable starting point for lead optimization programs targeting intracellular or CNS-penetrant molecules compared to its unsubstituted analog.
- [1] National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75355411, 2-(1,2,4-Oxadiazol-3-yl)morpholine. View Source
